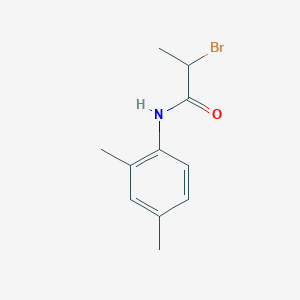

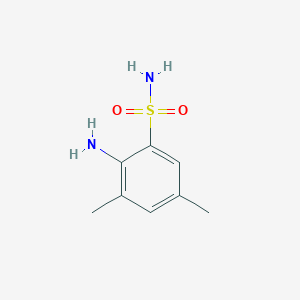

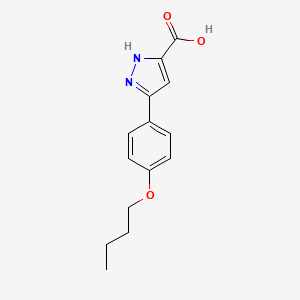

![molecular formula C13H9N3O2 B1293143 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-77-3](/img/structure/B1293143.png)

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (PPCA) is an organic compound belonging to the pyrazolo[1,5-a]pyrimidine family of molecules. It is a white crystalline solid with a molecular weight of 221.25 g/mol and a melting point of 176-178°C. PPCA is a common chemical reagent used in organic synthesis and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

A study highlights the regio-orientation and regioselectivity in the reactions leading to the formation of pyrazolo[1,5-a]pyrimidines, emphasizing the significance of nucleophilicity of the aminopyrazoles and the controversy associated with regio-orientation of substituents. This research presents a foundation for understanding the structural assignments crucial for further applications of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).

Synthesis and Biological Significance

Another study describes the synthesis of pyrimido[4,5-b]quinolines, showcasing the biological potency of pyrimido[4,5-b]quinolines with significant therapeutic importance, thus leading to a facile route to new derivatives of these molecules. The research indicates the potential medical applications of compounds derived from pyrimidine nuclei (Nandha Kumar et al., 2001).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is discussed, focusing on the use of diversified catalysts for the development of lead molecules. This showcases the broader applicability of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

A comprehensive review emphasizes the broad range of medicinal properties of pyrazolo[1,5-a]pyrimidine scaffold, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This highlights the versatility and potential for developing drug-like candidates from this chemical scaffold (Cherukupalli et al., 2017).

Pyrimidine Appended Optical Sensors

Research on pyrimidine-based optical sensors elucidates the utility of pyrimidine derivatives in sensing applications alongside their biological and medicinal implications. This suggests the role of pyrimidines beyond pharmaceuticals, extending into materials science for the development of novel sensing materials (Jindal & Kaur, 2021).

Optoelectronic Materials from Pyrimidine Derivatives

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems for the creation of novel optoelectronic materials is discussed, highlighting their importance in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. This signifies the adaptability of pyrimidine derivatives in the field of material science and electronics (Lipunova et al., 2018).

Mechanism of Action

Target of Action

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds Pyrazolo[1,5-a]pyrimidines have been associated with significant biological and pharmacological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .

Mode of Action

The synthesis of pyrazolo[1,5-a]pyrimidines allows for structural modifications at various positions, which could influence their interaction with targets .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

properties

IUPAC Name |

5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRXYZWKKFOYSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

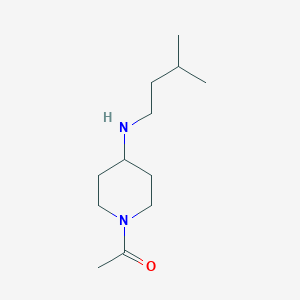

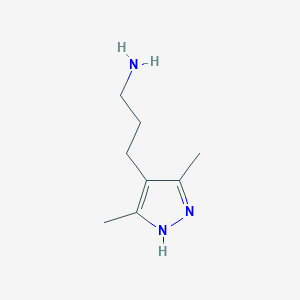

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

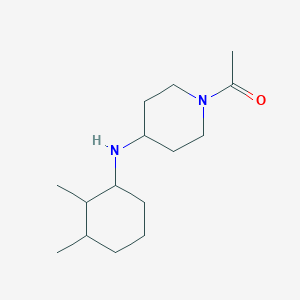

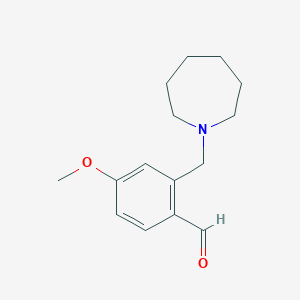

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)

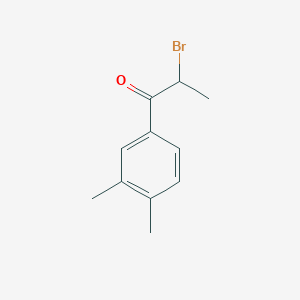

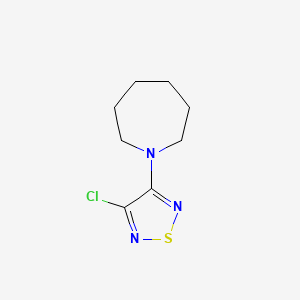

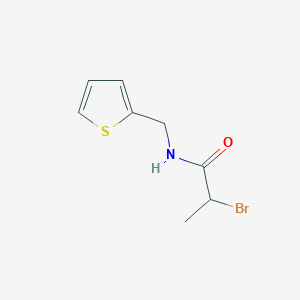

![2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide](/img/structure/B1293081.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)